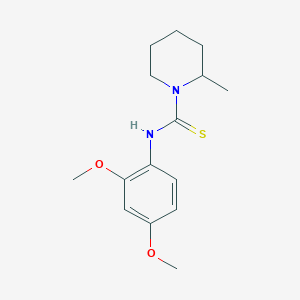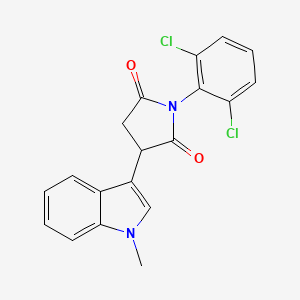![molecular formula C18H15ClN2O2S B4136392 4-{2-[(5-chloro-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl acetate](/img/structure/B4136392.png)
4-{2-[(5-chloro-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl acetate
説明
4-{2-[(5-chloro-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl acetate, also known as CTAP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. CTAP has been shown to have promising effects in the treatment of various diseases, including cancer and inflammation. In
作用機序
The exact mechanism of action of 4-{2-[(5-chloro-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl acetate is not fully understood, but it is believed to act as a modulator of various cellular pathways. In a study published in the Journal of Biological Chemistry, 4-{2-[(5-chloro-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl acetate was found to inhibit the activity of the protein kinase CK2, which plays a role in cell proliferation and survival. 4-{2-[(5-chloro-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl acetate was also found to inhibit the activity of the enzyme Hsp90, which is involved in the folding and stabilization of various proteins.
Biochemical and Physiological Effects:
4-{2-[(5-chloro-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl acetate has been shown to have various biochemical and physiological effects in vitro and in vivo. In a study published in the Journal of Medicinal Chemistry, 4-{2-[(5-chloro-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl acetate was found to induce apoptosis, or programmed cell death, in cancer cells. The compound was also found to inhibit the migration and invasion of cancer cells, which are important processes in the metastasis of cancer. In a study published in the European Journal of Pharmacology, 4-{2-[(5-chloro-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl acetate was found to reduce the levels of inflammatory cytokines in mice, indicating its potential as an anti-inflammatory agent.
実験室実験の利点と制限
One advantage of 4-{2-[(5-chloro-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl acetate is its potential as a multi-targeted agent, as it has been shown to modulate various cellular pathways. This makes it a promising compound for the treatment of diseases with complex pathologies, such as cancer and inflammation. However, one limitation of 4-{2-[(5-chloro-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl acetate is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 4-{2-[(5-chloro-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl acetate. One area of interest is the development of analogs of 4-{2-[(5-chloro-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl acetate with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the compound's potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and viral infections. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-{2-[(5-chloro-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl acetate and its potential interactions with other cellular pathways.
科学的研究の応用
4-{2-[(5-chloro-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl acetate has been shown to have potential applications in the treatment of various diseases, including cancer and inflammation. In a study published in the Journal of Medicinal Chemistry, 4-{2-[(5-chloro-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl acetate was found to inhibit the growth of several cancer cell lines, including breast, colon, and lung cancer cells. The compound was also shown to have anti-inflammatory effects in a study published in the European Journal of Pharmacology, where it was found to reduce the levels of inflammatory cytokines in mice.
特性
IUPAC Name |
[4-[2-(5-chloro-2-methylanilino)-1,3-thiazol-4-yl]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S/c1-11-3-6-14(19)9-16(11)20-18-21-17(10-24-18)13-4-7-15(8-5-13)23-12(2)22/h3-10H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPPWKOYAFERDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC2=NC(=CS2)C3=CC=C(C=C3)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[2-(5-Chloro-2-methylanilino)-1,3-thiazol-4-yl]phenyl] acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(1-adamantyl)-N-{[(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}acetamide](/img/structure/B4136318.png)

![4-[2-(cyclopentyloxy)phenyl]-6-methyl-N-(3-methylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4136327.png)
![N-{3-chloro-4-[4-(4-propoxybenzoyl)-1-piperazinyl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B4136343.png)
![ethyl 4-[(2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}propanoyl)amino]benzoate](/img/structure/B4136346.png)
![N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B4136351.png)
![2-methoxy-N-{[(1-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B4136359.png)
![2-{2-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethoxy}benzonitrile](/img/structure/B4136380.png)
![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B4136385.png)



![2-[(2-furylmethyl)amino]-N-methyl-5-nitro-N-phenylbenzamide](/img/structure/B4136399.png)